molecular formula C10H11IN2O B14032206 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-

Cat. No.: B14032206
M. Wt: 302.11 g/mol
InChI Key: GVMNNCFBBHBMQA-UHFFFAOYSA-N
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Description

The compound 3-iodo-4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine features an iodine atom at position 3 and an isopropoxy group at position 3. These substituents influence its electronic properties, solubility, and binding interactions with biological targets. The isopropoxy group contributes to solubility and steric effects, modulating interactions within enzyme active sites .

Properties

IUPAC Name

3-iodo-4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-6(2)14-8-3-4-12-10-9(8)7(11)5-13-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMNNCFBBHBMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C(=CNC2=NC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the 3-iodo-4-(1-methylethoxy) substituted compound, typically involves:

  • Functionalization of the pyrrolo[2,3-b]pyridine core at specific positions (notably 3- and 4-positions).
  • Introduction of the iodine substituent at the 3-position by electrophilic iodination.
  • Installation of the 4-(1-methylethoxy) group via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Protection/deprotection steps to control regioselectivity and reactivity.

Detailed Preparation Steps

Synthesis of 4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine
  • Starting from 4-hydroxy-7-azaindole , the 4-position hydroxyl group is alkylated with isopropanol (1-methylethanol) using a Mitsunobu reaction or similar etherification method.
  • A typical procedure involves the reaction of 4-hydroxy-7-azaindole with isopropanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in dry tetrahydrofuran (THF) at room temperature.
  • This method yields the 4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine intermediate in yields around 70-80% after purification by column chromatography.
Iodination at the 3-Position
  • The 3-position iodination is achieved by treatment of the 4-substituted pyrrolo[2,3-b]pyridine with iodine reagents such as diiodine (I2) or N-iodosuccinimide (NIS) in a basic medium.
  • The reaction proceeds selectively at the 3-position due to the electronic properties of the heterocycle.
  • The iodination step typically affords the 3-iodo-4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine with high regioselectivity and good yield (often >70%).
Palladium-Catalyzed Coupling Reactions (Optional Functionalization)
  • The 3-iodo intermediate can be further functionalized via palladium-catalyzed cross-coupling reactions such as Stille, Suzuki-Miyaura, or Sonogashira couplings.
  • For example, coupling with tri-n-butyl(1-ethoxyvinyl)stannane under palladium catalysis can introduce vinyl or aryl groups at the 3-position.
  • These steps allow diversification of the molecule for biological activity tuning.
Protection and Deprotection Strategies
  • To improve reaction selectivity, the nitrogen atom of the pyrrolo[2,3-b]pyridine ring is often protected by benzenesulfonylation.
  • The N-1 benzenesulfonyl group is introduced by treatment with benzenesulfonyl chloride in the presence of sodium hydride in dry THF.
  • This protection facilitates selective reactions at the 3- and 4-positions and is removed in later steps to yield the free NH compound.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Notes Source
1 Etherification (Mitsunobu) 4-hydroxy-7-azaindole, isopropanol, DEAD, triphenylphosphine, dry THF, RT, 2 h 70-80 Formation of 4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine
2 Iodination Diiodine or NIS, basic medium >70 Selective iodination at 3-position
3 N-Protection Benzenesulfonyl chloride, NaH, dry THF, 0°C to RT, 4 h 90+ Protection of N-1 to improve regioselectivity
4 Pd-Catalyzed Coupling Pd catalyst, tri-n-butyl(1-ethoxyvinyl)stannane, appropriate solvent 60-80 Optional functionalization at 3-position via Stille or Suzuki coupling
5 Deprotection Acid/base treatment or reductive conditions Variable Removal of N-protection to yield final compound

Research Findings and Notes

  • The iodination at the 3-position is highly regioselective due to the electronic nature of the pyrrolo[2,3-b]pyridine ring, favoring electrophilic substitution at this site.
  • The Mitsunobu reaction is a reliable method for etherification of the 4-hydroxy position with secondary alcohols such as isopropanol, providing good yields and minimal side reactions.
  • Benzenesulfonyl protection of the nitrogen atom is crucial for controlling the regioselectivity of subsequent reactions and preventing unwanted side reactions during palladium-catalyzed couplings.
  • Palladium-catalyzed cross-couplings allow the introduction of diverse substituents, enabling structure-activity relationship studies for biological applications.
  • Spectroscopic characterization (IR, NMR, MS) confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biological studies to explore its effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 3-iodo-4-(1-methylethoxy)-1H-pyrrolo[2,3-b]pyridine can be contextualized against related derivatives:

Compound Substituents Key Activities References
3-Iodo-4-(isopropoxy)- derivative Iodo (C3), isopropoxy (C4) Potential kinase inhibition (inferred from scaffold)
5-Trifluoromethyl derivatives CF₃ (C5), methoxyphenyl (C7) FGFR1 inhibition (IC₅₀: 12–85 nM); hydrogen bonding with G485
3-Thiazolyl-indole hybrids Thiazole-indole (C3), methyl (N1) Antitumor activity (58–75% tumor inhibition in mesothelioma models); CDK1 inhibition
4-Bromo-1-(4-methoxybenzyl) Bromo (C4), methoxybenzyl (N1) Structural analogue; no explicit activity reported
TNIK inhibitors Varied C3/C5 substituents TNIK inhibition (IC₅₀: <100 nM); suppression of IL-2 secretion

Pharmacological and Toxicological Considerations

  • Bioactivity : The 7-azaindole scaffold’s bioactivity is highly substituent-dependent. For example:

    • Analgesic Activity : Derivatives with small C3 substituents (e.g., methyl) show analgesic effects at 50 mg/kg but toxicity at 75 mg/kg .
    • Antihypertensive Effects : Some derivatives induce mild blood pressure reduction, though the target compound’s isopropoxy group may enhance cardiovascular interactions .
  • Toxicity: Limited data exist for iodinated derivatives, but related compounds (e.g., 7-azaindole) show moderate acute toxicity (mouse LD₅₀: 490 mg/kg intraperitoneal) . Substituent bulk and electronics influence metabolic stability and off-target effects.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination shifts aromatic protons downfield).
  • LC-MS : Verify molecular weight (e.g., 3-iodo adds 126.9 Da).
  • HPLC-PDA : Assess purity (>95% required for biological assays) . For intermediates like 5-bromo-3-iodo derivatives, elemental analysis is recommended.

What strategies mitigate toxicity risks during preclinical development?

Advanced Research Question

  • In vitro toxicity screening : Use HepG2 cells for hepatotoxicity and hERG assays for cardiotoxicity .
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., demethylated products).
  • Prodrug approaches : Mask the isopropoxy group with enzymatically cleavable esters to reduce off-target effects .

How does the 1H-pyrrolo[2,3-b]pyridine scaffold compare to other heterocycles in kinase inhibitor design?

Advanced Research Question
This scaffold offers:

  • Improved solubility via the pyrrole nitrogen.
  • High ligand efficiency (MW < 400 Da for 4h) .
  • Versatility : The core can be modified for other targets (e.g., dopamine D4 receptors via 3-[[4-(4-iodophenyl)piperazinyl]methyl] substituents) . Comparative studies show 10–100× higher FGFR potency than imidazo[1,2-a]pyridines .

What computational tools predict the impact of substituents on FGFR binding?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., with GROMACS).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes.
  • QSAR Models : Use datasets from >50 derivatives to correlate substituent properties (ClogP, polar surface area) with IC₅₀ .

How to optimize reaction yields in multi-step syntheses?

Basic Research Question

  • Step 1 (Iodination) : Use NIS in acetone (92% yield) .
  • Step 2 (Alkylation) : Employ phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) for efficient N1-alkylation .
  • Final Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and 3,4-dimethoxyphenylboronic acid (49–76% yield) . Monitor intermediates by TLC to minimize side products.

Why do some derivatives show reduced activity despite structural similarity?

Advanced Research Question
Subtle changes (e.g., replacing isopropoxy with methoxy) can disrupt key interactions:

  • Hydrogen Bonding : Isopropoxy’s bulk may better fill hydrophobic pockets.
  • Conformational Flexibility : Rigid substituents (e.g., benzyl) restrict binding .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro) at the 5-position reduce π-π stacking . Use alanine scanning mutagenesis to identify critical FGFR residues.

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